molecular formula C12H16ClNO2 B8215240 Benzyl cis-2-aminocyclobutanecarboxylate hydrochloride

Benzyl cis-2-aminocyclobutanecarboxylate hydrochloride

Cat. No.: B8215240
M. Wt: 241.71 g/mol
InChI Key: GYUOLSNBVJVKHD-DHXVBOOMSA-N
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Description

Benzyl cis-2-aminocyclobutanecarboxylate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 It is a derivative of cyclobutane, featuring an amino group and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl cis-2-aminocyclobutanecarboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl bromide with cis-2-aminocyclobutanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl cis-2-aminocyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Benzyl cis-2-aminocyclobutanemethanol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl cis-2-aminocyclobutanecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl cis-2-aminocyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl ester moiety can undergo hydrolysis, releasing the active cyclobutane derivative, which can interact with various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl trans-2-aminocyclobutanecarboxylate
  • Benzyl cis-2-aminocyclopentanecarboxylate
  • Benzyl cis-2-aminocyclohexanecarboxylate

Uniqueness

Benzyl cis-2-aminocyclobutanecarboxylate hydrochloride is unique due to its specific cis-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific applications where stereochemistry plays a crucial role.

Properties

IUPAC Name

benzyl (1R,2S)-2-aminocyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c13-11-7-6-10(11)12(14)15-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,13H2;1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUOLSNBVJVKHD-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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